N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
Overview
Description
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that features both pyrazole and benzothiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine typically involves the formation of the pyrazole and benzothiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The benzothiazole ring can be formed through the reaction of 2-aminothiophenol with a suitable aldehyde . The final step involves coupling these two rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-amine: Lacks the pyrazole moiety, making it less versatile in biological interactions.
N-(2-pyrazolyl)benzamide: Similar structure but different functional groups, leading to varied biological activities.
Uniqueness
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is unique due to the presence of both pyrazole and benzothiazole rings, which confer a broad spectrum of biological activities. This dual functionality allows it to interact with multiple biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-5-11-10(4-1)15-12(17-11)13-7-9-16-8-3-6-14-16/h1-6,8H,7,9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKIRQAYUJOEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCN3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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